2-(1H-indol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
Description
The compound 2-(1H-indol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide features a unique hybrid structure combining indole, pyrazole, and piperidine moieties linked via an acetamide bridge. The indole group (1H-indol-1-yl) is attached to the acetamide’s carbonyl carbon, while the piperidine ring is substituted at the 4-position with a 5-methylpyrazole group.
Properties
IUPAC Name |
2-indol-1-yl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-12-18(22-21-14)23-10-7-16(8-11-23)20-19(25)13-24-9-6-15-4-2-3-5-17(15)24/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSATWPPISDHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a complex organic molecule that combines an indole structure with a pyrazole moiety. This unique structural arrangement suggests potential biological activities, particularly in pharmacology. The following sections detail its synthesis, biological activity, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 337.4 g/mol
- CAS Number : 2034207-43-5
The compound features an indole ring known for its aromatic properties and biological significance, along with a 5-methyl-pyrazole side chain contributing to its pharmacological profile .
Synthesis
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The synthesis pathways often utilize common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Mechanistic studies suggest that it modulates signaling pathways associated with inflammation and cell proliferation, potentially making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
In vitro studies have demonstrated the compound's effectiveness against various pathogens. It shows synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, with some derivatives exhibiting MIC values as low as 0.22 μg/mL against tested pathogens .
Interaction studies reveal that this compound can bind to multiple biological targets, influencing enzyme activity and receptor signaling pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential. Research focusing on binding affinity towards specific receptors is ongoing to elucidate its mechanism of action further .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole | Contains a pyrazole ring | Exhibits anti-cancer properties |
| N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-thiazolidinone}acetamide | Features thiazolidinone | Known for antimicrobial activity |
| 2-(3-methylindolyl)-N-[methyl(phenyl)amino]acetamide | Indole derivative with amino group | Potential antidepressant effects |
This comparison highlights the unique biological activities of the compound due to its specific structural features that enhance solubility and interaction with biological targets.
Case Studies
Several studies have focused on the biological activities of similar indole and pyrazole derivatives, providing insights into their therapeutic potential:
- Antimicrobial Synergy : A study demonstrated that derivatives of pyrazole exhibited enhanced antimicrobial effects when used in combination with established antibiotics, suggesting a potential pathway for developing new treatments for resistant infections .
- Anti-inflammatory Mechanisms : Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro, indicating their potential in managing inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can enhance the efficacy of established antibiotics like Ciprofloxacin and Ketoconazole against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit tumor cell proliferation by interfering with cellular signaling pathways involved in cancer progression. The indole and pyrazole components are known to interact with various biological targets, making them suitable candidates for further development in cancer therapeutics.
Neuropharmacological Effects
The piperidine structure in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression and anxiety.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Indole vs. Benzimidazole Derivatives
Compounds such as N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) () replace the indole with benzimidazole. However, indole’s electron-rich π-system may facilitate interactions with hydrophobic pockets in biological targets .
Pyrazole Substituent Variations
The target compound’s 5-methylpyrazole group contrasts with 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (), where chloro and cyano groups increase electrophilicity. Methyl substituents, as in the target, likely enhance lipophilicity without introducing steric hindrance, balancing solubility and membrane permeability .
Piperidine and Acetamide Linker Modifications
Piperidine Substitution Patterns
In N-(1-(5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)acetamide (54) (), the piperidine is functionalized with a morpholine-pyrimidine group, introducing hydrogen-bonding sites. The target compound’s 5-methylpyrazole substituent on piperidine may reduce polarity, favoring blood-brain barrier penetration .
Acetamide Connectivity
The acetamide bridge is a common feature in analogues like N-ethyl-N-[2-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-3-pyridinyl]acetamide ().
Physicochemical Properties
While melting points for the target compound are unspecified, analogues in (e.g., compounds 28–31) exhibit melting points between 180–250°C, suggesting similar thermal stability for the target. Substituents like chloro () or trifluoromethyl () groups lower melting points due to reduced crystallinity compared to methyl or morpholine groups .
Preparation Methods
Synthetic Strategy Overview
The target molecule can be dissected into three key components:
- Indole moiety : Introduced via alkylation or coupling reactions.
- Piperidine-pyrazole fragment : Synthesized through cyclization or substitution.
- Acetamide linker : Formed via amidation between activated carboxylic acid and amine intermediates.
A convergent approach is preferred, where the indole and piperidine-pyrazole fragments are synthesized separately and coupled in the final step.
Synthesis of Key Intermediates
Preparation of 1-(5-Methyl-1H-Pyrazol-3-yl)Piperidin-4-Amine
Cyclocondensation Approach
Piperidin-4-amine reacts with 1,3-diketones or β-keto esters under acidic conditions to form pyrazole rings. For example:
- Reaction conditions :
- Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl, followed by cyclodehydration.
- Yield : 68–72% after recrystallization (ethanol/water).
Suzuki-Miyaura Coupling
Aryl halides on preformed pyrazole-piperidine intermediates enable regioselective substitution:
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 2-(1H-indol-1-yl)acetic acid with EDCl/HOBt:
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The 5-methyl substituent on pyrazole requires careful control:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
